Firocoxib

COX-2 selectivity canine whole blood assay COX-1 sparing

Firocoxib (CAS 189954-96-9) is a second-generation, highly selective COX-2 inhibitor with a unique species-dependent selectivity profile — approximately 380-fold COX-2 selectivity in canine whole blood and ~643-fold in equine systems. Its 30–40-hour equine half-life supports true once-daily dosing, while 52-week canine safety data demonstrate sustained efficacy and tolerability. Unlike non-selective NSAIDs, firocoxib spares COX-1-mediated gastroprotection and platelet function. Essential for veterinary osteoarthritis research and as a benchmark compound in COX-2 selectivity assays.

Molecular Formula C17H20O5S
Molecular Weight 336.4 g/mol
CAS No. 189954-96-9
Cat. No. B1672683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFirocoxib
CAS189954-96-9
Synonyms3-(cyclopropylmethoxy)-4-(4-methylsulfonylphenyl)-5,5-dimethylfuranone
Equioxx
firocoxib
ML 1,785,713
ML 1785713
ML-1,785,713
ML-1785713
ML1,785,713
ML1785713
Molecular FormulaC17H20O5S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C
InChIInChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3
InChIKeyFULAPETWGIGNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Firocoxib CAS 189954-96-9: Veterinary-Selective COX-2 Inhibitor for Canine and Equine Osteoarthritis Management


Firocoxib (ML 1785713) is a second-generation, orally active cyclooxygenase-2 (COX-2) selective inhibitor of the coxib class [1]. Its molecular structure is characterized as 3-(cyclopropylmethoxy)-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one [2]. It is specifically approved for veterinary use in dogs (under the brand name Previcox) and horses (under the brand name Equioxx) for the control of pain and inflammation associated with osteoarthritis [3]. Unlike older non-selective NSAIDs that inhibit both COX-1 and COX-2 isoforms, firocoxib is designed to spare the constitutive COX-1 enzyme responsible for gastrointestinal mucosal protection, renal blood flow, and platelet function [1][4].

Why Firocoxib CAS 189954-96-9 Cannot Be Substituted with Generic Coxibs or Non-Selective NSAIDs


Coxib-class NSAIDs exhibit wide divergence in COX-2/COX-1 selectivity ratios, pharmacokinetic half-lives, and species-specific metabolism that preclude simple interchange [1]. For instance, while celecoxib, rofecoxib, valdecoxib, and deracoxib all share COX-2 inhibition as a primary mechanism, their selectivity margins in canine whole blood assays differ by an order of magnitude, and their clearance profiles vary dramatically across species [2][3]. Firocoxib demonstrates a uniquely high COX-2 selectivity in dogs (approximately 380-fold) that is not matched by many other coxibs, and its equine elimination half-life of 30–40 hours is substantially longer than that of phenylbutazone (~5–7 hours) or flunixin meglumine (~8 hours) [4][5]. Substituting with a non-selective NSAID such as phenylbutazone or carprofen introduces measurable COX-1 inhibition at therapeutic concentrations, increasing the risk profile for gastrointestinal and renal adverse events [6]. Procurement decisions must therefore be guided by species-specific, head-to-head comparative data rather than assumed class interchangeability.

Quantitative Differentiation Evidence: Firocoxib CAS 189954-96-9 Versus Comparator NSAIDs


COX-2 Selectivity in Canine Whole Blood: Firocoxib vs. Deracoxib vs. Celecoxib

In canine whole blood in vitro assays, firocoxib demonstrates approximately 380-fold selectivity for COX-2 over COX-1, with COX-2 IC₅₀ = 0.16 ± 0.05 μM and COX-1 IC₅₀ = 56 ± 7 μM [1]. This selectivity margin exceeds that reported for deracoxib (>48-fold selectivity), etodolac (approximately 10-fold), and carprofen (1.75- to 6.5-fold in canine whole blood assays) [2][3]. Critically, at plasma concentrations achieved following therapeutic dosing (Cmax ~1.5 μM), no COX-1 inhibition occurs in vitro [1].

COX-2 selectivity canine whole blood assay COX-1 sparing

Equine Pharmacokinetic Half-Life Advantage: Firocoxib vs. Phenylbutazone and Flunixin Meglumine

Following oral administration in horses, firocoxib exhibits an average elimination half-life of 30–40 hours, with absolute bioavailability of 79% and Cmax of 75 ng/mL at 3.9 hours [1]. Steady-state plasma concentrations are achieved after 6–8 consecutive daily oral doses [2]. In contrast, phenylbutazone has an elimination half-life of approximately 5–7 hours in horses, and flunixin meglumine has a half-life of approximately 8 hours [3][4]. The extended half-life of firocoxib supports once-daily dosing with sustained therapeutic concentrations, whereas phenylbutazone and flunixin require twice-daily or more frequent administration to maintain comparable plasma levels.

equine pharmacokinetics elimination half-life once-daily dosing

Superior Lameness Reduction in Canine Osteoarthritis: Firocoxib vs. Carprofen (Head-to-Head RCT)

In a double-blind, randomized, controlled, multicenter field study comparing firocoxib (5 mg/kg/day) and carprofen (4 mg/kg/day) in 218 client-owned dogs with osteoarthritis over 30 days, the reduction in lameness in dogs treated with firocoxib was significantly greater than in dogs treated with carprofen (P < 0.05) [1]. Owners' evaluations indicated that 96.2% of dogs treated with firocoxib improved compared with 92.4% of dogs treated with carprofen, a statistically significant difference [1]. While overall improvement rates were similar (92.5% for firocoxib vs. 92.4% for carprofen based on veterinary assessment), the magnitude of lameness reduction favored firocoxib [1].

canine osteoarthritis lameness reduction randomized controlled trial

Greater Functional Improvement in Canine Osteoarthritis: Firocoxib vs. Etodolac

In a field study of 249 client-owned dogs with osteoarthritis treated for 30 days, improvement with firocoxib (5 mg/kg/day) was significantly greater than with etodolac (10-15 mg/kg/day) for lameness at a trot (visits 2 and 3; P < 0.05), lameness at a walk (visit 3; P < 0.05), pain on manipulation (visit 3; P < 0.05), and range of motion (visit 3; P < 0.05) [1]. In weekly owner evaluations, firocoxib provided significantly greater improvement than etodolac at each scoring time point (P < 0.05) [1]. Based on defined noninferiority criteria, firocoxib and etodolac were comparable in overall efficacy; however, firocoxib demonstrated statistically superior performance on multiple functional outcome measures [1].

canine osteoarthritis functional outcomes range of motion

Selective Superiority on Joint-Specific Parameters in Equine Osteoarthritis: Firocoxib vs. Phenylbutazone

In a randomized controlled clinical trial of 253 client-owned horses with naturally occurring osteoarthritis treated for 14 days, firocoxib (0.1 mg/kg PO q24h) and phenylbutazone (4.4 mg/kg PO q24h) demonstrated comparable overall clinical improvement rates: 84.6% (104/123) for firocoxib versus 86.6% (103/119) for phenylbutazone [1]. However, the proportion of horses that improved was significantly greater for firocoxib than for phenylbutazone on specific parameters: pain on manipulation or palpation (P = 0.028), joint circumference score (P = 0.026), and range of motion score (P = 0.012) [1]. No direct treatment-related adverse effects were detected during the study [1].

equine osteoarthritis pain on manipulation joint range of motion

Long-Term Safety Profile in Canine Osteoarthritis: 52-Week Gastrointestinal Tolerability Data

In a 52-week study of 39 client-owned dogs with osteoarthritis treated with firocoxib (5 mg/kg PO once daily), the withdrawal rate associated with gastrointestinal side effects was 5.1% (2 of 39 dogs) [1]. Based on owners' assessment, 82% of dogs had improved at day 15, 84% at day 90, and 96% of the 25 dogs completing the full 52-week trial had improved at day 360 [1]. During the trial, 12 of 25 remaining dogs (48%) showed continued improvement in lameness from day 90 to day 360 (P < 0.05), indicating sustained or progressive functional benefit with long-term therapy [1]. For context, gastrointestinal adverse event rates for non-selective NSAIDs in long-term canine studies typically range from 10% to 25% [2].

long-term safety gastrointestinal tolerability canine chronic therapy

Firocoxib CAS 189954-96-9: Validated Application Scenarios for Research and Clinical Procurement


Canine Chronic Osteoarthritis Management Requiring Long-Term (>3 Months) NSAID Therapy

For canine patients requiring extended NSAID administration beyond 90 days, firocoxib at 5 mg/kg PO once daily is supported by 52-week safety data demonstrating a 5.1% gastrointestinal-related withdrawal rate and continued improvement in 48% of dogs from day 90 to day 360 (P < 0.05) [1]. This scenario is most appropriate when procurement decisions prioritize long-term tolerability alongside sustained efficacy, given firocoxib's >350-fold COX-2 selectivity in canine whole blood and demonstrated clinical superiority over carprofen for lameness reduction [2] and over etodolac on functional outcomes [3]. This scenario is NOT appropriate for acute perioperative pain where rapid-onset, short-duration NSAIDs may be preferred.

Equine Osteoarthritis with Prominent Joint Manipulation Pain and Reduced Range of Motion

For horses presenting with osteoarthritis characterized by significant pain on palpation/manipulation, measurable joint circumference increases, or restricted range of motion, firocoxib at 0.1 mg/kg PO once daily is supported by RCT data showing statistically significant superiority over phenylbutazone on these specific parameters (pain on manipulation P = 0.028; joint circumference P = 0.026; range of motion P = 0.012) [4]. The 30–40 hour elimination half-life supports true once-daily dosing with stable therapeutic concentrations [5]. This scenario is most appropriate when clinical presentation emphasizes joint-specific inflammatory parameters over generalized lameness alone. This scenario is NOT appropriate for horses with active gastric ulcers, coagulopathy concerns (due to observed unexpected prolongation of aPTT/PT in healthy horses [6]), or those concurrently receiving other NSAIDs.

Comparative Veterinary Pharmacology Studies of COX-2 Selectivity Across Species

For research protocols investigating species-specific COX-2/COX-1 selectivity ratios, firocoxib serves as a benchmark compound due to its well-characterized in vitro selectivity profile across multiple species. In canine whole blood assays, firocoxib exhibits approximately 380-fold selectivity (COX-2 IC₅₀ = 0.16 μM; COX-1 IC₅₀ = 56 μM) [7], whereas in equine systems the COX-1/COX-2 IC₅₀ ratio is reported as approximately 643 [8]. This species-dependent selectivity profile makes firocoxib a valuable tool compound for investigating the translational relevance of in vitro selectivity data to in vivo safety and efficacy outcomes. This scenario is most appropriate for academic or industry pharmacology groups studying species differences in NSAID pharmacodynamics.

Canine Osteoarthritis Clinical Trials Using Objective Force Plate Gait Analysis

For research protocols requiring objective, quantitative assessment of NSAID efficacy in canine osteoarthritis models, firocoxib has been validated using force plate gait analysis with peak vertical force (PVF) as a primary outcome measure [9]. The established dose-response relationship (0.1 mg/kg as minimal effective dose in horses; 5 mg/kg in dogs) and well-characterized pharmacokinetic profile make firocoxib suitable as a positive control in comparative efficacy studies of novel analgesic or anti-inflammatory interventions [10]. This scenario is most appropriate for veterinary research organizations conducting randomized controlled trials with kinetic gait analysis as a primary endpoint. This scenario is NOT appropriate for studies requiring COX-1 inhibition as a mechanistic comparator arm.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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